molecular formula C10H16N2O3 B2554032 5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide CAS No. 1421507-97-2

5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide

Cat. No. B2554032
CAS RN: 1421507-97-2
M. Wt: 212.249
InChI Key: ZXJFKJFUYHBZIO-UHFFFAOYSA-N
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Description

The compound “5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide” is a chemical compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide” is characterized by a pyrrolidine ring and a tetrahydro-2H-pyran-4-yl group . The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring .

Scientific Research Applications

Antiviral Research

Cathepsins, a family of lysosomal proteases, play crucial roles in viral infections. Specifically, they are involved in:

Drug Development

Researchers have explored cathepsin inhibitors as potential therapeutics for viral infectious diseases. Notably:

Chemical Synthesis and Industry

The compound’s chemical formula, C14H22N4O, places it in the pyrazole family. Its potential applications extend to various fields, including:

Biological Studies

Researchers have examined the compound’s effects on cellular processes:

Clinical Applications

While still in early stages, potential clinical applications include:

Biochemical Assays

Researchers use the compound in biochemical assays to study enzyme kinetics, substrate specificity, and inhibition mechanisms.

properties

IUPAC Name

1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c11-10(14)7-5-9(13)12(6-7)8-1-3-15-4-2-8/h7-8H,1-6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJFKJFUYHBZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(CC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxamide

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